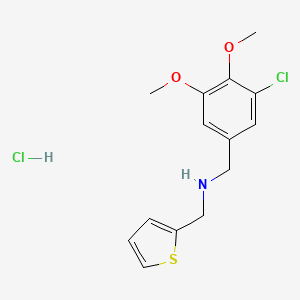
(3-chloro-4,5-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride
説明
(3-chloro-4,5-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as harmaline, is a naturally occurring beta-carboline alkaloid that is found in several plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. It has been used for centuries in traditional medicine and as a psychoactive substance in shamanic rituals. Harmaline has also been the subject of extensive scientific research due to its potential therapeutic properties.
作用機序
Harmaline acts as a reversible inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, (3-chloro-4,5-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmaline has been shown to have several biochemical and physiological effects, including the modulation of the immune system, the regulation of neurotransmitter levels, and the induction of apoptosis (programmed cell death) in cancer cells. Harmaline has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
Harmaline has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. However, (3-chloro-4,5-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride also has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on (3-chloro-4,5-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride, including the development of this compound-based therapies for the treatment of neurodegenerative diseases, cancer, and anxiety disorders. Further research is also needed to elucidate the molecular mechanisms underlying the effects of this compound and to optimize its pharmacological properties. Additionally, the potential risks and benefits of this compound use in humans need to be further explored through clinical trials.
科学的研究の応用
Harmaline has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of several diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Harmaline has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S.ClH/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11;/h3-7,16H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBREYKREVUZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426833.png)
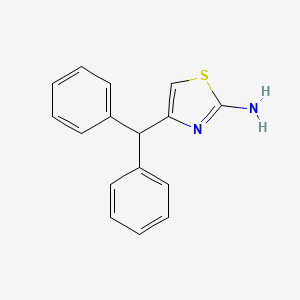

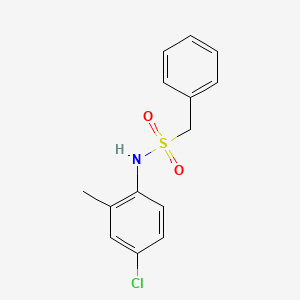
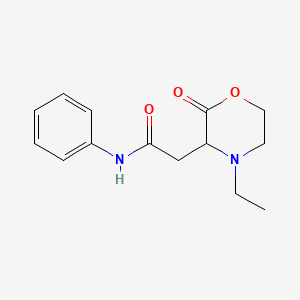
![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![1-(cyclohexyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4426896.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
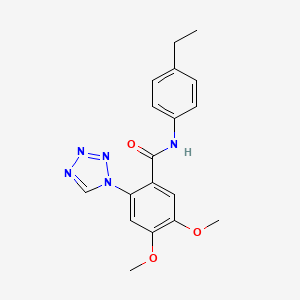
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![ethyl 5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4426924.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)